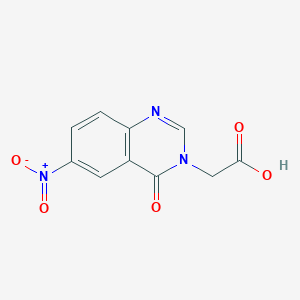![molecular formula C24H16N4O6 B2802565 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895787-22-1](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H16N4O6 and its molecular weight is 456.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds structurally related to the specified chemical have been explored for their anticancer properties. For instance, derivatives of pyrimidine have been synthesized and tested for cytotoxic activity against cancer cell lines, showing significant cancer cell growth inhibition in certain cases. These findings suggest potential pathways for developing new anticancer agents by modifying the pyrimidine core structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Several studies have focused on synthesizing new heterocycles incorporating pyrimidine moieties to evaluate their antimicrobial activity. Some synthesized compounds have demonstrated effective antimicrobial properties, suggesting the potential of pyrimidine derivatives as antimicrobial agents (Bondock et al., 2008). These studies indicate that modifications to the pyrimidine structure can yield compounds with useful biological activities.
Antibacterial and Antifungal Agents
Research has also been conducted on the synthesis of pyrimidine derivatives for evaluating their antibacterial and antifungal activities. Certain derivatives have shown significant activity against both Gram-negative and Gram-positive bacteria, as well as against fungi. This underscores the potential of pyrimidine-based compounds in developing new antibacterial and antifungal therapies (Kumari et al., 2017).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. Some of these compounds have exhibited promising results, suggesting their potential application in pain and inflammation management (Selvam et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-nitrobenzoyl chloride followed by cyclization with salicylaldehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with N-(3-nitrophenyl)acetamide to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-nitrobenzoyl chloride", "salicylaldehyde", "N-(3-nitrophenyl)acetamide" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3-nitrobenzoyl)-4,6-dioxypyrimidine.", "Step 2: The intermediate from step 1 is then reacted with salicylaldehyde in the presence of a base such as potassium carbonate to form the benzofuro[3,2-d]pyrimidine ring.", "Step 3: The resulting intermediate from step 2 is then reacted with N-(3-nitrophenyl)acetamide in the presence of a base such as sodium hydride to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide." ] } | |
Número CAS |
895787-22-1 |
Fórmula molecular |
C24H16N4O6 |
Peso molecular |
456.414 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29) |
Clave InChI |
CYLYTBDKYVIJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


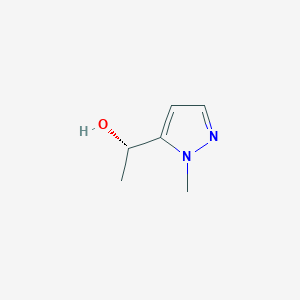
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)


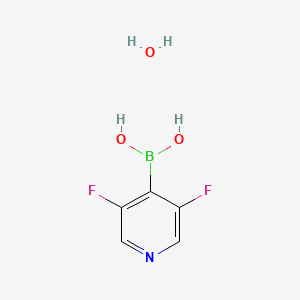
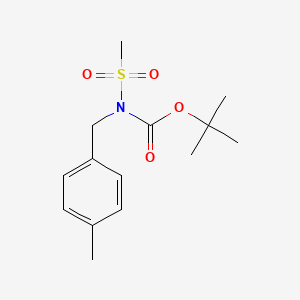
![1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
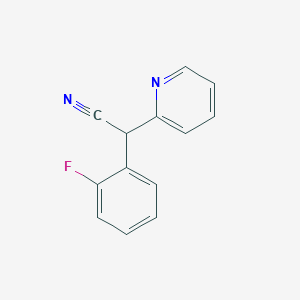
![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2802495.png)
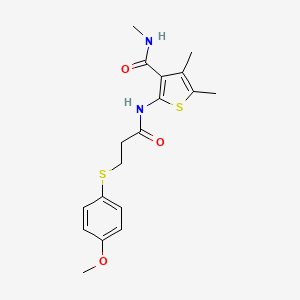
![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)

